Cas no 676527-73-4 (4-(4-Methylphenyl)SulfonylPiperidine Hydrochloride)
4-(4-Methylphenyl)SulfonylPiperidine Hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 4-[(4-METHYLPHENYL)SULFONYL]PIPERIDINEHYDROCHLORIDE
- 4-[(4-METHYLPHENYL)SULPHONYL]PIPERIDINE HYDROCHLORIDE
- Piperidine, 4-[(4-methylphenyl)sulfonyl]-, hydrochloride
- 4-(4-methylphenyl)sulfonylpiperidine,hydrochloride
- Z1741965080
- MFCD04039168
- 4-tosylpiperidine hydrochloride
- 4-(4-methylphenyl)sulfonylpiperidine;hydrochloride
- DTXSID80375541
- 4-[(4-Methylphenyl)Sulfonyl]Piperidine Hydrochloride
- CS-0241876
- F2167-0247
- FT-0676979
- AKOS015844667
- 676527-73-4
- SB44086
- EN300-239837
- 4-[(4-Methylphenyl)sulfonyl]-piperidine hydrochloride
- 4-(4-methylbenzenesulfonyl)piperidine hydrochloride
- 4-[(4-Methylphenyl)sulfonyl]-piperidine,hydrochloride (1:1)
- G30442
- 4-(4-Methylphenyl)SulfonylPiperidine Hydrochloride
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- MDL: MFCD04039168
- Inchi: 1S/C12H17NO2S.ClH/c1-10-2-4-11(5-3-10)16(14,15)12-6-8-13-9-7-12;/h2-5,12-13H,6-9H2,1H3;1H
- InChI Key: HGXSRSRLEBTQIH-UHFFFAOYSA-N
- SMILES: Cl.S(C1C=CC(C)=CC=1)(C1CCNCC1)(=O)=O
Computed Properties
- Exact Mass: 275.07500
- Monoisotopic Mass: 275.075
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 306
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 54.6A^2
Experimental Properties
- Density: 1.161
- Boiling Point: 417°C at 760 mmHg
- Flash Point: 206°C
- Refractive Index: 1.542
- PSA: 54.55000
- LogP: 3.73230
4-(4-Methylphenyl)SulfonylPiperidine Hydrochloride Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-(4-Methylphenyl)SulfonylPiperidine Hydrochloride Pricemore >>
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|---|---|---|---|---|---|---|---|---|
| Chemenu | CM181394-5g |
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| TRC | M225383-100mg |
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$ 185.00 | 2022-06-04 | ||
| Alichem | A129007319-5g |
4-Tosylpiperidine hydrochloride |
676527-73-4 | 95% | 5g |
$553.32 | 2023-09-01 | |
| Fluorochem | 023671-1g |
4-[(4-Methylphenyl)sulfonyl]piperidinehydrochloride |
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| Fluorochem | 023671-5g |
4-[(4-Methylphenyl)sulfonyl]piperidinehydrochloride |
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| Apollo Scientific | OR7717-1g |
4-(Toluene-4-sulphonyl)piperidine hydrochloride |
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| Apollo Scientific | OR7717-5g |
4-(Toluene-4-sulphonyl)piperidine hydrochloride |
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| abcr | AB247699-1 g |
4-[(4-Methylphenyl)sulphonyl]piperidine hydrochloride; . |
676527-73-4 | 1 g |
€259.00 | 2023-07-20 |
4-(4-Methylphenyl)SulfonylPiperidine Hydrochloride Suppliers
4-(4-Methylphenyl)SulfonylPiperidine Hydrochloride Related Literature
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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Divya Kamath,Daisuke Minakata Environ. Sci.: Water Res. Technol., 2018,4, 1231-1238
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
Additional information on 4-(4-Methylphenyl)SulfonylPiperidine Hydrochloride
Introduction to 4-(4-Methylphenyl)SulfonylPiperidine Hydrochloride (CAS No. 676527-73-4)
4-(4-Methylphenyl)SulfonylPiperidine Hydrochloride, identified by its Chemical Abstracts Service (CAS) number 676527-73-4, is a compound of significant interest in the field of pharmaceutical chemistry. This compound belongs to the class of sulfonyl piperidine derivatives, which have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural motif of this molecule, featuring a piperidine ring substituted with a sulfonyl group and a 4-methylphenyl moiety, contributes to its unique chemical properties and biological interactions.
The sulfonyl group in 4-(4-Methylphenyl)SulfonylPiperidine Hydrochloride is known for its ability to enhance binding affinity and selectivity in drug design. Sulfonyl compounds are widely recognized for their role as pharmacophores in various therapeutic agents, including anticonvulsants, antidiabetics, and anti-inflammatory drugs. The piperidine ring, on the other hand, is a common pharmacological scaffold that improves solubility and metabolic stability, making it an ideal candidate for drug development. The presence of the 4-methylphenyl group further modulates the electronic and steric properties of the molecule, influencing its interaction with biological targets.
In recent years, there has been growing interest in sulfonyl piperidine derivatives as potential candidates for treating neurological and inflammatory disorders. Research has demonstrated that these compounds can interact with specific enzymes and receptors involved in disease pathways. For instance, studies have shown that modifications in the sulfonyl piperidine scaffold can lead to enhanced activity against enzymes such as glycogen synthase kinase-3 (GSK-3), which is implicated in Alzheimer's disease and other neurodegenerative conditions. The hydrochloride salt form of 4-(4-Methylphenyl)SulfonylPiperidine Hydrochloride enhances its solubility and bioavailability, making it more suitable for pharmaceutical formulations.
One of the most compelling aspects of 4-(4-Methylphenyl)SulfonylPiperidine Hydrochloride is its potential as a lead compound for further drug discovery. Its structural features allow for facile modifications, enabling medicinal chemists to optimize its pharmacokinetic and pharmacodynamic properties. Recent advances in computational chemistry and high-throughput screening have facilitated the rapid identification of derivatives with improved efficacy and reduced side effects. These techniques have been instrumental in uncovering novel analogs that maintain or even enhance the biological activity of the parent compound.
The synthesis of 4-(4-Methylphenyl)SulfonylPiperidine Hydrochloride involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Key synthetic steps include the formation of the sulfonyl group via sulfonation reactions and subsequent functionalization of the piperidine ring. Advances in synthetic methodologies have enabled more efficient and sustainable production processes, aligning with the growing emphasis on green chemistry principles in pharmaceutical manufacturing.
From a biological perspective, 4-(4-Methylphenyl)SulfonylPiperidine Hydrochloride exhibits promising activity in preclinical models relevant to various diseases. Studies have indicated that this compound can modulate signaling pathways associated with inflammation, pain, and neuroprotection. The ability to interact with multiple targets makes it a versatile tool for investigating disease mechanisms and developing combination therapies. Furthermore, its structural similarity to known drugs allows for structure-activity relationship (SAR) studies, which are crucial for understanding how molecular modifications influence biological outcomes.
The development of novel therapeutic agents relies heavily on understanding the molecular interactions between drugs and their targets. Computational modeling techniques have been increasingly employed to predict binding affinities and optimize drug design. In the case of 4-(4-Methylphenyl)SulfonylPiperidine Hydrochloride, molecular docking studies have revealed insights into its binding mode with potential target proteins. These insights have guided the design of analogs with improved binding kinetics and selectivity.
The pharmacological profile of 4-(4-Methylphenyl)SulfonylPiperidine Hydrochloride suggests its utility in addressing unmet medical needs. While further research is needed to fully elucidate its mechanism of action and clinical potential, preliminary findings are encouraging. The compound's ability to interact with key biological pathways positions it as a valuable asset in the pharmaceutical pipeline. As research continues to uncover new applications for sulfonyl piperidine derivatives, compounds like 676527-73-4 will play a pivotal role in shaping future therapeutic strategies.
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